molecular formula C13H16BrClN2O4S B4182761 2-(4-BROMO-2-CHLOROPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE

2-(4-BROMO-2-CHLOROPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4182761
M. Wt: 411.70 g/mol
InChI Key: VQFTXARUUOEZOR-UHFFFAOYSA-N
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Description

2-(4-BROMO-2-CHLOROPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE is an organic compound that features a piperazine ring substituted with a bromo-chlorophenoxy group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-CHLOROPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-bromo-2-chlorophenol with chloroacetyl chloride to form 4-bromo-2-chlorophenoxyacetyl chloride. This intermediate is then reacted with 4-(methylsulfonyl)piperazine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-CHLOROPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-BROMO-2-CHLOROPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-CHLOROPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(methylsulfonyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(methylsulfonyl)morpholine: Similar structure but with a morpholine ring.

Uniqueness

2-(4-BROMO-2-CHLOROPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromo and chloro substituents allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-1-(4-methylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClN2O4S/c1-22(19,20)17-6-4-16(5-7-17)13(18)9-21-12-3-2-10(14)8-11(12)15/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFTXARUUOEZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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